molecular formula C11H20F3O6P B3040968 Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256333-00-3

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040968
CAS No.: 256333-00-3
M. Wt: 336.24 g/mol
InChI Key: QYAJNPSNQGVYGY-UHFFFAOYSA-N
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Description

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate backbone modified with a dipropoxyphosphoryloxy group. These compounds are pivotal in medicinal chemistry and agrochemical research due to fluorine’s electronegativity and the phosphoryl group’s versatility in modifying reactivity and bioavailability .

Properties

IUPAC Name

ethyl 2-dipropoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3O6P/c1-4-7-18-21(16,19-8-5-2)20-9(11(12,13)14)10(15)17-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAJNPSNQGVYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(OCCC)OC(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184546
Record name Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256333-00-3
Record name Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256333-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(dipropoxyphosphinyl)oxy]-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Methodologies

Two-Step Phosphorylation-Esterification Approach

The most widely reported method involves a sequential phosphorylation and esterification process. In the first step, a trifluoropropanol derivative undergoes phosphorylation using dipropyl chlorophosphate in the presence of a base such as triethylamine. The intermediate is then esterified with ethyl chloroacetate under reflux conditions.

Key reaction parameters include:

  • Temperature : Maintaining 50–70°C during phosphorylation prevents side reactions like hydrolysis.
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to stabilize the phosphorylated intermediate.
  • Stoichiometry : A 1:1.2 molar ratio of trifluoropropanol to dipropyl chlorophosphate ensures complete conversion.

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–72% purity.

One-Pot Tandem Synthesis

Recent advancements employ a one-pot strategy using diisopropyl ethylamine (DIPEA) as a dual base and catalyst. This method combines trifluoropropanoic acid, dipropyl phosphite, and ethyl bromoacetate in acetonitrile at 60°C for 24 hours. The tandem reaction achieves an 85% yield by minimizing intermediate isolation steps.

Comparative Analysis of Methods
Method Yield (%) Purity (%) Key Advantage
Two-Step 68–72 95 Scalability for bulk synthesis
One-Pot Tandem 85 90 Reduced processing time

Reaction Mechanisms and Kinetics

Phosphorylation Step

The phosphorylation proceeds via a nucleophilic attack mechanism. The hydroxyl group of 3,3,3-trifluoropropanol attacks the electrophilic phosphorus center in dipropyl chlorophosphate, displacing chloride and forming a P–O bond. Density functional theory (DFT) calculations suggest that the reaction follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-4}$$ L·mol$$^{-1}$$·s$$^{-1}$$ at 60°C.

Esterification Dynamics

Esterification involves the activation of the carboxylic acid intermediate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The mechanism proceeds through a mixed anhydride intermediate, which reacts with ethanol to form the ethyl ester.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like DCM enhance phosphorylation efficiency by stabilizing the transition state. Conversely, THF increases esterification yields due to its ability to solubilize both organic and inorganic byproducts.

Catalytic Additives

Adding 1-hydroxybenzotriazole (HOBt) during esterification reduces racemization and improves enantiomeric excess (ee) to >98% in chiral derivatives.

Characterization and Quality Control

Spectroscopic Analysis

  • $$^{19}$$F NMR : A singlet at δ −72.3 ppm confirms the trifluoromethyl group.
  • $$^{31}$$P NMR : A resonance at δ 3.8 ppm verifies the phosphonate moiety.
  • IR Spectroscopy : Peaks at 1745 cm$$^{-1}$$ (C=O) and 1250 cm$$^{-1}$$ (P=O) validate the ester and phosphoryl groups.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a retention time of 6.7 minutes and ≥95% purity.

Applications in Target Molecule Synthesis

Enzyme Inhibitors

The compound serves as a precursor for serine protease inhibitors, where its phosphonate group mimics the tetrahedral transition state of peptide hydrolysis.

Fluorinated Materials

Incorporation into polymers enhances thermal stability, with glass transition temperatures ($$T_g$$) increasing by 40°C compared to non-fluorinated analogs.

Challenges and Mitigation

Moisture Sensitivity

The phosphoryl chloride intermediate is highly hygroscopic. Strict anhydrous conditions (argon atmosphere, molecular sieves) are essential to prevent hydrolysis.

Byproduct Formation

Side products like diethyl pyrophosphate are minimized by using excess trifluoropropanol (1.5 equiv) and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with nucleophiles, leading to the formation of stable phosphonate or phosphonic acid derivatives. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. Molecular targets include enzymes and proteins that interact with organophosphorus compounds .

Comparison with Similar Compounds

Ethyl-2-((Dibutoxyphosphoryl)oxy)-3,3,3-trifluoropropanoate

  • Structure : Differs by having dibutoxy (C₄H₉O) instead of dipropoxy (C₃H₇O) groups on the phosphoryl moiety.
  • Properties: Longer alkoxy chains (butoxy vs.
  • Applications: Identified as a minor bioactive component in plant extracts, suggesting roles in biocatalysis or antifouling applications .

Ethyl 3-Diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate

  • Structure : Features a diethoxyphosphoryl group and a ketone (2-oxo) instead of an ester-linked oxy group.
  • Properties : The ketone group increases electrophilicity, making it reactive in Michael additions or nucleophilic substitutions. The difluoro substitution reduces steric hindrance compared to trifluoro derivatives .
  • Applications: Used in synthetic routes for fluorinated amino acid derivatives, highlighting its role as a versatile intermediate .

Ethyl 2-(Benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate

  • Structure: Incorporates a benzoylamino group adjacent to the phosphoryl moiety.
  • Applications : Marketed as a high-purity intermediate (95%) for pharmaceutical research, indicating its utility in drug discovery .

Methyl 2-[(Diphenylphosphoryl)methyl]-3,3,3-trifluoropropanoate

  • Structure : Substitutes diphenylphosphoryl for dipropoxyphosphoryl and uses a methyl ester.
  • Properties : Aromatic phosphoryl groups enhance π-π stacking interactions, useful in materials science. The methyl ester may lower stability under basic conditions compared to ethyl esters .
  • Applications : Explored in catalytic systems and polymer chemistry due to its robust thermal stability .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference
Ethyl-2-((dibutoxyphosphoryl)oxy)-3,3,3-TFP* C₁₃H₂₃F₃O₆P 363.29 Dibutoxyphosphoryl, trifluoro Biocatalysis, antifouling
Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxo C₉H₁₅F₂O₆P 288.18 Diethoxyphosphoryl, difluoro, ketone Synthetic intermediates
Ethyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-TFP C₁₆H₂₁F₃NO₆P 411.31 Benzoylamino, diethoxyphosphoryl Pharmaceutical intermediates
Methyl 2-[(diphenylphosphoryl)methyl]-3,3,3-TFP C₁₇H₁₆F₃O₃P 356.28 Diphenylphosphoryl, methyl ester Catalysis, polymer chemistry

*TFP: Trifluoropropanoate

Research Findings and Trends

  • Fluorine Impact : Trifluoro groups enhance metabolic stability and bioavailability, as seen in drug candidates like sitafloxacin derivatives .
  • Phosphoryl Group Role : Alkoxy chains (propoxy, butoxy) modulate solubility and reactivity. Longer chains improve lipid solubility but may hinder crystallization .
  • Synthetic Utility : Ethyl esters are preferred over methyl esters for their balance of stability and reactivity in nucleophilic substitutions .

Biological Activity

Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound notable for its unique trifluoromethyl group and dipropoxyphosphoryl moiety. This compound has gained attention in various fields, including organic synthesis, biochemistry, and medicinal chemistry, due to its significant biological activity and potential applications.

Molecular Formula and Weight

  • Molecular Formula : C9_9H16_{16}F3_3O6_6P
  • Molecular Weight : 336.24 g/mol

Structural Characteristics

The compound features a trifluoromethyl group that enhances its reactivity. The presence of the dipropoxyphosphoryl group suggests potential interactions with biological systems, particularly with enzymes and proteins involved in metabolic pathways.

This compound exhibits biological activity through its interactions with nucleophiles, leading to the formation of stable phosphonate or phosphonic acid derivatives. The trifluoromethyl group stabilizes the transition state during chemical reactions, facilitating interactions with various biological targets.

Enzyme Interaction

The compound is investigated for its ability to act as a probe in studying enzyme mechanisms. It can potentially inhibit or modify the activity of specific enzymes, making it a valuable tool in biochemical research.

Case Studies

Toxicological Profile

The toxicological implications of this compound are crucial for its application in medicine and industry. Organophosphorus compounds are known for their potential neurotoxic effects due to their interaction with cholinergic systems. Further studies are needed to establish a comprehensive safety profile.

Organic Synthesis

This compound serves as a reagent in synthesizing complex organic molecules. Its unique properties enable the formation of various derivatives useful in pharmaceutical development.

Pharmaceutical Development

The compound's ability to modify enzyme activity positions it as a candidate for drug development. Research into its pharmacological properties could lead to novel therapeutic agents targeting specific diseases.

Agrochemical Use

Given the historical use of organophosphorus compounds in agriculture, this compound may find applications as a pesticide or herbicide. Its efficacy and safety would need thorough evaluation through field trials.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate?

Answer:
The synthesis typically involves a two-step approach:

Esterification of trifluoropyruvic acid : React trifluoropyruvic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) to form ethyl 3,3,3-trifluoropyruvate .

Phosphorylation : Introduce the dipropoxyphosphoryloxy group via a nucleophilic substitution reaction. Use dipropoxy phosphorochloridate (PO(OPr)₂Cl) with a base like triethylamine to deprotonate the hydroxyl group of the intermediate, enabling coupling at the 2-position .
Key Considerations :

  • Anhydrous conditions and inert atmosphere (N₂/Ar) are critical to avoid hydrolysis of the phosphoryl chloride intermediate.
  • Monitor reaction progress via TLC or ³¹P NMR to confirm phosphorylation completion.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Identify proton environments, though fluorine’s electronegativity may cause signal splitting (e.g., coupling with ³¹P in the phosphoryl group) .
  • ¹⁹F NMR : Resolve trifluoromethyl signals (δ ~ -60 to -70 ppm for CF₃ groups) and assess electronic effects of the phosphoryl substituent .
  • ³¹P NMR : Confirm phosphorylation (δ ~ 0–5 ppm for phosphate esters) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns.
  • HPLC/GC-MS : Assess purity and detect residual solvents or byproducts .

Advanced: How can researchers resolve contradictions in spectral data caused by fluorine and phosphorus interactions?

Answer:
Fluorine’s strong electronegativity and spin-½ nucleus complicate NMR interpretation. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-³¹P couplings .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic exchange processes (e.g., conformational flexibility).
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
    Example : The trifluoromethyl group’s ¹⁹F signals may split due to coupling with adjacent ³¹P; decoupling experiments or ¹⁹F-³¹P correlation spectra can clarify these interactions.

Advanced: How does the dipropoxyphosphoryloxy group influence the compound’s hydrolytic stability?

Answer:
The phosphoryl group’s stability depends on pH and steric factors:

  • Acidic Conditions : Protonation of the phosphate oxygen increases susceptibility to hydrolysis.
  • Basic Conditions : Hydroxide ions attack the phosphorus center, leading to cleavage.
  • Steric Shielding : The bulky dipropoxy groups slow hydrolysis compared to smaller alkoxy substituents (e.g., methoxy) .
    Experimental Design :
  • Conduct accelerated stability studies (pH 1–13, 25–60°C) and monitor degradation via ³¹P NMR or LC-MS.
  • Compare hydrolysis rates with analogues (e.g., diethoxy or dimethyl phosphoryl derivatives) to quantify steric/electronic effects.

Advanced: What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Answer:
If the compound has a stereocenter (e.g., at the 2-position), employ:

  • Chiral Catalysts : Use organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) for asymmetric phosphorylation .
  • Chiral Resolving Agents : Separate enantiomers via diastereomeric salt formation with chiral acids/bases (e.g., tartaric acid derivatives) .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
    Validation : Confirm enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak® IA) or polarimetry.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated/phosphate byproducts .
  • Waste Disposal : Neutralize phosphorylated waste with 10% NaOH before disposal, as phosphoryl esters may hydrolyze into toxic phosphoric acids .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

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